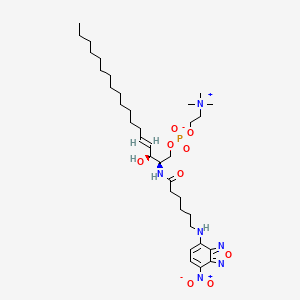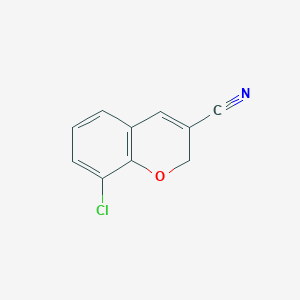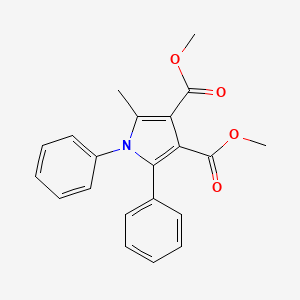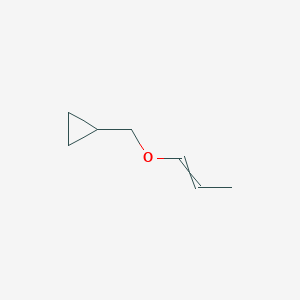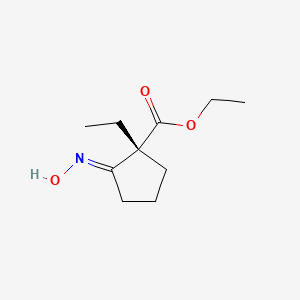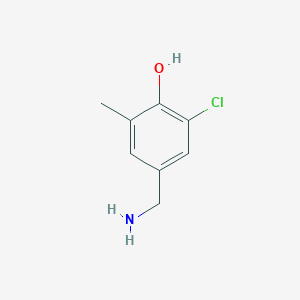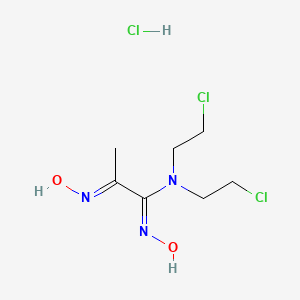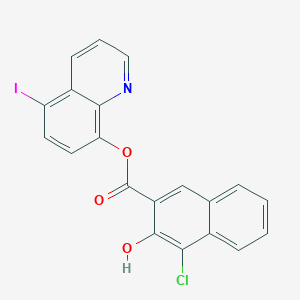
(5-iodoquinolin-8-yl) 4-chloro-3-hydroxynaphthalene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-iodoquinolin-8-yl) 4-chloro-3-hydroxynaphthalene-2-carboxylate is a complex organic compound that features both quinoline and naphthalene moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-iodoquinolin-8-yl) 4-chloro-3-hydroxynaphthalene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the iodination of quinoline to obtain 5-iodoquinoline. This is followed by the esterification of 4-chloro-3-hydroxynaphthalene-2-carboxylic acid with 5-iodoquinoline under acidic conditions to form the desired compound. The reaction conditions often involve the use of catalysts such as sulfuric acid or hydrochloric acid and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
化学反応の分析
Types of Reactions
(5-iodoquinolin-8-yl) 4-chloro-3-hydroxynaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the iodine atom could yield various substituted quinoline derivatives.
科学的研究の応用
Chemistry
In chemistry, (5-iodoquinolin-8-yl) 4-chloro-3-hydroxynaphthalene-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its ability to form stable complexes with proteins and other biomolecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities. The presence of both quinoline and naphthalene moieties makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its aromatic structure.
作用機序
The mechanism of action of (5-iodoquinolin-8-yl) 4-chloro-3-hydroxynaphthalene-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction and metabolic processes, which are crucial for the compound’s biological effects.
類似化合物との比較
Similar Compounds
(5-iodoquinolin-8-yl) 4-chloro-3-hydroxynaphthalene-2-carboxylate: shares similarities with other quinoline and naphthalene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both iodine and chlorine atoms, along with the hydroxyl group, allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial applications.
特性
分子式 |
C20H11ClINO3 |
|---|---|
分子量 |
475.7 g/mol |
IUPAC名 |
(5-iodoquinolin-8-yl) 4-chloro-3-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C20H11ClINO3/c21-17-12-5-2-1-4-11(12)10-14(19(17)24)20(25)26-16-8-7-15(22)13-6-3-9-23-18(13)16/h1-10,24H |
InChIキー |
QBBMUIJKGPQWFL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=C2Cl)O)C(=O)OC3=C4C(=C(C=C3)I)C=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


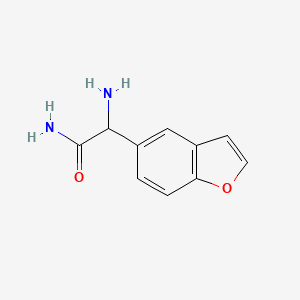
![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797552.png)
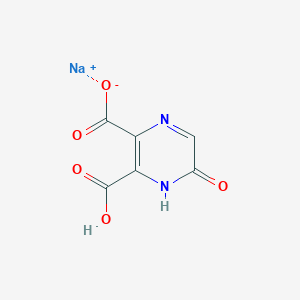
![N-[N'-(2-methylbutan-2-yl)-N-pyridin-3-ylcarbamimidoyl]formamide](/img/structure/B13797567.png)
